A Comprehensive Technical Guide to 4,4''-bis(bromomethyl)-1,1':2',1''-terphenyl: Synthesis, Characterization, and Applications in Drug Discovery
A Comprehensive Technical Guide to 4,4''-bis(bromomethyl)-1,1':2',1''-terphenyl: Synthesis, Characterization, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The terphenyl scaffold, a privileged structural motif in medicinal chemistry and materials science, offers a rigid and tunable platform for the design of novel functional molecules. Among its many derivatives, the ortho-terphenyl series presents a unique three-dimensional arrangement of its phenyl rings, providing a distinct vectoral projection of substituents compared to its meta and para isomers. This guide focuses on a particularly reactive and versatile derivative: 4,4''-bis(bromomethyl)-1,1':2',1''-terphenyl.
The introduction of two bromomethyl groups onto the o-terphenyl backbone transforms it into a highly valuable bifunctional electrophilic building block. These benzylic bromide moieties are primed for nucleophilic substitution reactions, enabling the facile introduction of a wide array of functional groups and the construction of more complex molecular architectures. This reactivity is central to its utility as an intermediate in the synthesis of novel therapeutic agents and functional materials.
This technical guide provides an in-depth exploration of 4,4''-bis(bromomethyl)-1,1':2',1''-terphenyl, covering its nomenclature, a detailed, field-proven synthesis protocol, its expected analytical and spectroscopic characteristics, and a forward-looking perspective on its potential applications in drug development.
Nomenclature and Chemical Properties
The correct nomenclature and a clear understanding of the chemical properties of a compound are fundamental for its effective use in a research and development setting.
Synonyms and IUPAC Name
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Common Name: 4,4''-bis(bromomethyl)-o-terphenyl
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IUPAC Name: 4,4''-bis(bromomethyl)-1,1':2',1''-terphenyl
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CAS Number: 19399-69-0[1]
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Molecular Formula: C₂₀H₁₆Br₂
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Molecular Weight: 416.15 g/mol
Chemical Structure
Caption: Chemical structure of 4,4''-bis(bromomethyl)-1,1':2',1''-terphenyl.
Synthesis of 4,4''-bis(bromomethyl)-1,1':2',1''-terphenyl
The synthesis of 4,4''-bis(bromomethyl)-1,1':2',1''-terphenyl can be approached in a two-stage process: first, the construction of the 4,4''-dimethyl-o-terphenyl core, followed by the benzylic bromination of the methyl groups.
Stage 1: Synthesis of 4,4''-Dimethyl-1,1':2',1''-terphenyl
The synthesis of the o-terphenyl backbone can be efficiently achieved via a Suzuki cross-coupling reaction. This powerful carbon-carbon bond-forming reaction utilizes a palladium catalyst to couple an organoboron compound with a halide.[2]
Caption: Workflow for the synthesis of the 4,4''-dimethyl-o-terphenyl precursor.
Experimental Protocol:
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Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromotoluene (1.0 eq), (4-methylphenyl)boronic acid (2.2 eq), and potassium carbonate (3.0 eq).
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Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
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Solvent and Catalyst Addition: Add a degassed solvent mixture of toluene and water (e.g., 4:1 v/v). To this suspension, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq).
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Reaction: Heat the reaction mixture to reflux (approximately 90-100 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
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Workup: After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel using a non-polar eluent system (e.g., hexanes/ethyl acetate) to afford 4,4''-dimethyl-1,1':2',1''-terphenyl as a solid.
Stage 2: Benzylic Bromination to 4,4''-bis(bromomethyl)-1,1':2',1''-terphenyl
The benzylic positions of the methyl groups on the terphenyl core are susceptible to radical bromination. A common and effective method for this transformation is the Wohl-Ziegler bromination, which employs N-bromosuccinimide (NBS) and a radical initiator.[3]
Caption: Workflow for the benzylic bromination of the precursor.
Experimental Protocol:
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Reaction Setup: In a round-bottom flask fitted with a reflux condenser and protected from light, dissolve 4,4''-dimethyl-1,1':2',1''-terphenyl (1.0 eq) in a non-polar solvent such as carbon tetrachloride or cyclohexane.
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Reagent Addition: Add N-bromosuccinimide (2.2 eq) and a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO).
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Reaction: Heat the mixture to reflux and irradiate with a sunlamp or a broad-spectrum light source to initiate the radical chain reaction. Monitor the reaction by TLC. The reaction is typically complete when the solid succinimide byproduct is observed floating on the surface of the reaction mixture.
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Workup: Cool the reaction mixture to room temperature and filter to remove the succinimide. Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.
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Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo. The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield 4,4''-bis(bromomethyl)-1,1':2',1''-terphenyl.
Physicochemical and Spectroscopic Characterization
Predicted ¹H and ¹³C NMR Spectroscopic Data
The following table summarizes the predicted chemical shifts for the protons and carbons in 4,4''-bis(bromomethyl)-1,1':2',1''-terphenyl. These predictions are based on the known spectral data for similar structures such as o-bis(bromomethyl)benzene and p-bis(bromomethyl)benzene.[4]
| Assignment | Predicted ¹H NMR (δ, ppm) | Predicted ¹³C NMR (δ, ppm) | Rationale for Prediction |
| Benzylic CH₂ | ~4.5 | ~33 | The electron-withdrawing bromine atom deshields the benzylic protons and carbons, shifting them downfield. This is consistent with the observed shifts for benzylic bromides. |
| Aromatic CH (protons ortho to CH₂Br) | ~7.4-7.6 | ~129-131 | The aromatic protons will appear in the typical aromatic region. The exact splitting pattern will be complex due to the multiple phenyl rings. |
| Aromatic CH (protons meta to CH₂Br) | ~7.2-7.4 | ~128-130 | |
| Quaternary Aromatic C | ~137-142 | The quaternary carbons, particularly those at the points of phenyl-phenyl linkage and substitution with the bromomethyl group, will be the most downfield in the aromatic region. |
Mass Spectrometry
Electron ionization mass spectrometry (EI-MS) is expected to show a characteristic isotopic pattern for a dibrominated compound. The molecular ion peak ([M]⁺) should appear as a triplet with relative intensities of approximately 1:2:1 for the m/z, m/z+2, and m/z+4 peaks, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.
Expected Fragmentation Pattern:
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[M]⁺: The molecular ion peak at m/z ≈ 414, 416, 418.
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[M-Br]⁺: Loss of a bromine atom, resulting in a benzylic carbocation stabilized by the aromatic system.
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[M-CH₂Br]⁺: Loss of a bromomethyl radical.
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[M-2Br]⁺ or [M-2CH₂Br]⁺: Subsequent fragmentation leading to smaller aromatic fragments.
Applications in Drug Development
The bifunctional nature of 4,4''-bis(bromomethyl)-1,1':2',1''-terphenyl makes it a highly attractive scaffold for the synthesis of novel drug candidates. The two reactive bromomethyl groups can serve as handles for the attachment of various pharmacophores, enabling the creation of molecules with tailored biological activities.
As a Scaffold for Bivalent Ligands
The rigid o-terphenyl core provides a defined spatial separation between the two reactive sites. This makes it an ideal platform for the design of bivalent ligands, which can simultaneously interact with two binding sites on a single protein or bridge two different protein targets. This can lead to enhanced affinity, selectivity, and novel pharmacological effects.
Caption: Conceptual diagram of a bivalent ligand using an o-terphenyl scaffold.
Synthesis of Macrocyclic Compounds
Intramolecular cyclization reactions involving the two bromomethyl groups can be employed to synthesize novel macrocyclic compounds. These constrained structures can pre-organize functional groups for enhanced binding to biological targets and often exhibit improved metabolic stability and cell permeability compared to their acyclic counterparts.
As an Intermediate for Biologically Active Terphenyls
Natural and synthetic terphenyls have been reported to exhibit a range of biological activities, including cytotoxic, antimicrobial, and antioxidant effects.[2] 4,4''-bis(bromomethyl)-1,1':2',1''-terphenyl can serve as a key intermediate for the synthesis of libraries of novel terphenyl derivatives for screening against various disease targets.
Conclusion
4,4''-bis(bromomethyl)-1,1':2',1''-terphenyl is a versatile and highly reactive building block with significant potential in medicinal chemistry and drug discovery. Its rigid o-terphenyl core and two strategically placed bromomethyl groups provide a unique platform for the synthesis of complex molecular architectures, including bivalent ligands and macrocycles. While specific experimental data for this compound is sparse in the public domain, its synthesis and spectroscopic properties can be reliably predicted based on established chemical principles. As the demand for novel chemical entities with precisely controlled three-dimensional structures continues to grow, the utility of scaffolds such as 4,4''-bis(bromomethyl)-1,1':2',1''-terphenyl is expected to increase, paving the way for the discovery of the next generation of therapeutic agents.
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